molecular formula C15H15NO4 B6391091 5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid CAS No. 1261960-09-1

5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6391091
CAS No.: 1261960-09-1
M. Wt: 273.28 g/mol
InChI Key: YUBBMFBTXICCJO-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an ethoxy group, a methyl group, and a hydroxyl group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-ethoxy-2-methylbenzaldehyde, which is then subjected to a series of reactions to introduce the nicotinic acid moiety and the hydroxyl group. The key steps include:

    Aldol Condensation: 4-Ethoxy-2-methylbenzaldehyde reacts with an appropriate ketone under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the nicotinic acid core.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position is achieved through selective hydroxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is explored for use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of other valuable chemical compounds and intermediates.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and nicotinic acid moiety play crucial roles in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-methylphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison

Compared to similar compounds, 5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid is unique due to the presence of both the hydroxyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethoxy and methyl groups also contribute to its unique reactivity and interaction with other molecules.

Properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-20-11-4-5-12(9(2)6-11)13-7-10(15(18)19)8-16-14(13)17/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBBMFBTXICCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CNC2=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687803
Record name 5-(4-Ethoxy-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-09-1
Record name 5-(4-Ethoxy-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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